molecular formula C9H8N2S B1467672 5-Thiophen-3-ylpyridin-3-amine CAS No. 1314356-78-9

5-Thiophen-3-ylpyridin-3-amine

Cat. No. B1467672
M. Wt: 176.24 g/mol
InChI Key: XZPHKPSILUQKMR-UHFFFAOYSA-N
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Description

5-Thiophen-3-ylpyridin-3-amine is a chemical compound used in scientific research . It possesses unique properties that make it suitable for various applications such as organic synthesis and pharmaceutical development.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Thiophen-3-ylpyridin-3-amine are not detailed in the search results, thiophene compounds are known to undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene-based analogs have been found to be biologically active compounds . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

    Antimicrobial Activity

    • Thiophene derivatives have been reported to possess antimicrobial properties . They can be used to develop new antimicrobial agents.

    Anti-inflammatory Drugs

    • Thiophene derivatives have been used in the development of anti-inflammatory drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

    Dental Anesthetic

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

    Anti-atherosclerotic Properties

    • Thiophene derivatives have been reported to possess anti-atherosclerotic properties .

    Antihypertensive Properties

    • Thiophene derivatives have been reported to possess antihypertensive properties . They can be used to develop new antihypertensive agents.

    Kinase Inhibitors

    • Thiophene derivatives have been used in the development of kinase inhibitors . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases.

    Antioxidant Properties

    • Thiophene derivatives have been reported to possess antioxidant properties . They can be used to develop new antioxidant agents.

    Estrogen Receptor Modulating

    • Thiophene derivatives have been used in the development of drugs that modulate the estrogen receptor .

    Anti-anxiety Drugs

    • Thiophene derivatives have been used in the development of anti-anxiety drugs .

    Anti-psychotic Drugs

    • Thiophene derivatives have been used in the development of anti-psychotic drugs .

Safety And Hazards

The safety data sheet for a similar compound suggests that compounds in this family can be toxic if swallowed or inhaled, and fatal in contact with skin. They can cause skin irritation, serious eye damage, and damage to organs .

properties

IUPAC Name

5-thiophen-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPHKPSILUQKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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